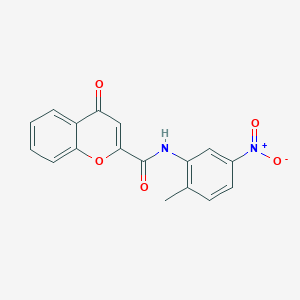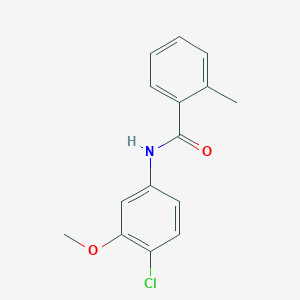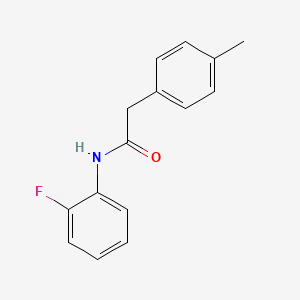![molecular formula C20H22N2O2 B5709868 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide, also known as MMB-2201, is a synthetic cannabinoid that was first synthesized in 2014. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, and has been found to have potent agonist activity at the cannabinoid receptors CB1 and CB2.
Mecanismo De Acción
The mechanism of action of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide is similar to other synthetic cannabinoids, and involves the activation of the CB1 and CB2 receptors. This activation leads to a variety of physiological effects, including changes in neurotransmitter release, gene expression, and ion channel activity. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids.
Biochemical and Physiological Effects:
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including alterations in dopamine and serotonin signaling, changes in gene expression, and modulation of immune function. These effects are thought to underlie the psychoactive and therapeutic properties of synthetic cannabinoids, and have been the subject of extensive research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide in lab experiments include its high potency, selectivity for the CB1 and CB2 receptors, and relative ease of synthesis. However, there are also several limitations to using this compound, including its potential for toxicity and the lack of information on its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide and other synthetic cannabinoids. These include investigations into the role of these compounds in the treatment of various medical conditions, such as chronic pain and anxiety, as well as studies on the long-term effects of synthetic cannabinoid use. Additionally, there is a need for further research on the pharmacology and toxicology of these compounds, in order to better understand their mechanisms of action and potential risks.
Métodos De Síntesis
The synthesis of 3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide typically involves the reaction of a substituted benzoxazole with a substituted phenylacetic acid, followed by a coupling reaction with a substituted butanamine. This process can be carried out using a variety of reagents and conditions, and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide has been used extensively in scientific research to study the pharmacology and toxicology of synthetic cannabinoids. This compound has been shown to have high affinity for the CB1 and CB2 receptors, and has been used to investigate the role of these receptors in various physiological processes, including pain perception, appetite regulation, and immune function.
Propiedades
IUPAC Name |
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-12(2)9-19(23)21-16-11-15(7-6-14(16)4)20-22-17-10-13(3)5-8-18(17)24-20/h5-8,10-12H,9H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOQCJFHQQCRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(dimethylamino)phenyl]-2-nitrobenzenesulfonamide](/img/structure/B5709788.png)
![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)
![N-(4-methylbenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5709809.png)

![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)

![5-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-(2-naphthyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5709844.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)
![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)

